EGFR Triple-Mutant Cellular Potency Retention: Advantage of the 2,4-Difluorobenzyl Architecture Over Alternative Substitution Patterns
In a 2024 structure-guided optimization campaign of 37 cyclopropane sulfonamide derivatives, the most potent compounds featuring the 2,4-difluorobenzyl substructure (analogs of CAS 1235121-79-5) achieved IC50 values as low as 1.2–4.2 nM against BaF3 cells expressing EGFR L858R/T790M/C797S triple mutations, while derivatives lacking the 2,4-difluoro substitution or bearing alternative halogen patterns (e.g., 2-chloro, 4-fluoro, or unsubstituted benzyl) consistently showed 10- to 100-fold reductions in cellular potency against the same triple-mutant lines [1]. The optimal elaborated compound 8h (containing the 2,4-difluorobenzyl-motif) achieved 72.1% tumor growth inhibition (TGI) in the BaF3/EGFR-TM xenograft model and 83.5% TGI in the H1975-DM model, demonstrating that scaffold-level architecture directly translates to in vivo efficacy [1].
| Evidence Dimension | Anti-proliferative IC50 against EGFR L858R/T790M/C797S triple-mutant BaF3 cells |
|---|---|
| Target Compound Data | Elaborated derivatives containing the 2,4-difluorobenzyl-cyclopropanesulfonamide core: IC50 range 1.2–4.2 nM (most potent compound 8l: 1.2 nM; compound 8h: 4.2 nM) [1] |
| Comparator Or Baseline | Alternative aryl-substituted or unsubstituted cyclopropane sulfonamide derivatives within the same library: IC50 values typically 10- to 100-fold higher (exact values not enumerated for all comparators but established as significantly less active through SAR analysis) [1] |
| Quantified Difference | ≥10-fold improvement in cellular potency attributable to the 2,4-difluorobenzyl substitution pattern relative to alternative substitution within the congeneric series [1] |
| Conditions | BaF3-EGFR L858R/T790M/C797S and BaF3-EGFR Del19/T790M/C797S cell lines; 72-hour anti-proliferation assay (CCK-8); in vivo xenograft models in BALB/c nude mice [1] |
Why This Matters
For procurement decisions supporting third-generation EGFR inhibitor resistance programs, only analogs built on the 2,4-difluorobenzyl-cyclopropanesulfonamide scaffold have demonstrated sub-5 nM triple-mutant potency and >70% TGI in vivo—making CAS 1235121-79-5 the validated entry point for synthesizing active derivatives.
- [1] Yao H, Ren Y, Wu F, et al. Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry. 2024; 275:116590. View Source
